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Compound of Interest

Compound Name: 4-Cyclopropyl-2-methylaniline

CAS No.: 1202161-11-2

Cat. No.: B1528671

Get Quote

Executive Summary
4-Cyclopropyl-2-methylaniline (CAS: 1202161-11-2) is a high-value "privileged structure"

intermediate used extensively in the discovery of small molecule inhibitors for oncology and

immunology. Its structural utility lies in the synergistic combination of the 4-cyclopropyl group (a

metabolically stable, rigid lipophilic anchor) and the 2-methyl group (a steric handle that

induces atropisomerism or non-planar conformations).

This guide details the compound's application in designing RORγ modulators and Type II

Kinase Inhibitors, supported by validated synthesis protocols and physicochemical data.

Structural Logic & Medicinal Chemistry Utility[1]
The efficacy of 4-Cyclopropyl-2-methylaniline stems from its ability to solve specific binding

and property challenges in drug design.
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The methyl group at the ortho position (C2) is not merely a hydrophobic filler. It serves a critical

conformational role:

Torsional Strain: It introduces steric clash with the carbonyl or aromatic ring attached to the

aniline nitrogen (after coupling). This forces the molecule into a twisted conformation,

breaking planarity.

Solubility & Selectivity: This twist disrupts crystal packing energy (improving solubility) and

often improves selectivity by preventing binding to flat, intercalating off-targets.

The Cyclopropyl Bioisostere (Para-Substitution)
The cyclopropyl group at the para position (C4) acts as a superior bioisostere to isopropyl or

tert-butyl groups:

Metabolic Stability: Unlike an isopropyl group, which possesses a reactive benzylic hydrogen

susceptible to rapid CYP450 oxidation, the cyclopropyl ring is significantly more resistant to

oxidative metabolism.

Electronic Character: The cyclopropyl ring has partial

-character (Walsh orbitals), allowing it to engage in unique cation-

or hydrophobic interactions within the target pocket.

Physicochemical Profile
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Property Value Significance

Molecular Formula C₁₀H₁₃N Compact scaffold

Molecular Weight 147.22 g/mol
High ligand efficiency (LE)

potential

LogP (Predicted) ~2.7
Ideal lipophilicity for membrane

permeability

pKa (Aniline) ~4.5
Weak base; neutral at

physiological pH

H-Bond Donors 2 (NH₂)
Handle for Urea/Amide

formation

Key Therapeutic Applications[1]
RORγ Inverse Agonists (Autoimmune Disease)
The Retinoic Acid Receptor-related Orphan Receptor gamma (RORγ) is a master regulator of

Th17 cell differentiation.

Mechanism: Inverse agonists bind to the Ligand Binding Domain (LBD) of RORγ,

destabilizing the active helix 12 (H12) conformation.

Role of Scaffold: The 4-cyclopropyl-2-methylphenyl moiety is frequently employed as the

"tail" group. The cyclopropyl group deeply penetrates the hydrophobic pocket (P2) of the

LBD, while the 2-methyl group locks the orientation of the linker, maximizing potency.

Reference: Patent CN108026039A identifies this specific aniline as a key intermediate for

novel carbocyclic RORγ modulators [1].

Type II Kinase Inhibitors (Oncology)
In kinase drug discovery (e.g., p38 MAP Kinase, B-Raf, VEGFR), inhibitors often target the

inactive "DFG-out" conformation (Type II inhibition).

Mechanism: These inhibitors use a urea or amide linker to bind to the hinge region and a

hydrophobic tail to occupy the allosteric pocket exposed by the DFG flip.
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Role of Scaffold: 4-Cyclopropyl-2-methylaniline is converted into a diaryl urea. The aniline

nitrogen reacts to form the urea (hydrogen bonding to Glu/Asp residues), while the

cyclopropyl-phenyl group fills the allosteric hydrophobic back-pocket.

Visual Workflows (Graphviz)
SAR Logic: Why this Scaffold?
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Caption: Structural-Activity Relationship (SAR) rationale for the 4-cyclopropyl-2-methylaniline
scaffold.

Experimental Protocols
Protocol A: Synthesis of 4-Cyclopropyl-2-methylaniline
Objective: Synthesize the target aniline from commercially available 4-bromo-2-methylaniline

via Suzuki-Miyaura coupling. Scale: 1.0 gram scale (scalable to kg).

Reagents:

Substrate: 4-Bromo-2-methylaniline (1.0 eq, 5.4 mmol)

Coupling Partner: Cyclopropylboronic acid (1.3 eq, 7.0 mmol)

Catalyst: Pd(OAc)₂ (5 mol%) + Tricyclohexylphosphine (PCy₃) (10 mol%)[1]

Note: Pd(dppf)Cl₂ is a robust alternative.
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Base: K₃PO₄ (3.0 eq, dissolved in minimal water)

Solvent: Toluene/Water (20:1 v/v)

Step-by-Step Procedure:

Setup: In a dry 3-neck round-bottom flask equipped with a condenser and argon inlet, charge

4-bromo-2-methylaniline (1.0 g) and cyclopropylboronic acid (0.60 g).

Solvent Addition: Add Toluene (15 mL) and degas the solution by bubbling Argon for 10

minutes.

Catalyst Addition: Add Pd(OAc)₂ (60 mg) and PCy₃ (150 mg). Stir for 5 minutes until the

catalyst is dispersed.

Base Addition: Add the aqueous K₃PO₄ solution (3.4 g in 2 mL H₂O).

Reaction: Heat the mixture to 100°C (Reflux) under Argon for 12–16 hours. Monitor by LC-

MS for the disappearance of the bromide (m/z 186/188) and appearance of product (m/z 148

[M+H]⁺).

Workup: Cool to room temperature. Dilute with Ethyl Acetate (50 mL) and wash with water (2

x 20 mL) followed by brine. Dry organic layer over Na₂SO₄.

Purification: Concentrate in vacuo. Purify via flash column chromatography (SiO₂,

Hexanes/EtOAc gradient 9:1 to 4:1).

Yield: Expect 75–85% yield as a pale yellow/brown oil.

Protocol B: Synthesis of Urea-Linked Kinase Inhibitor
(Example)
Objective: Couple the aniline to an isocyanate to form a Type II Kinase Inhibitor motif.

Step-by-Step Procedure:

Activation: Dissolve the heterocyclic amine partner (e.g., an amino-pyridine or amino-

pyrazole) in anhydrous THF. Add CDI (Carbonyldiimidazole) (1.2 eq) and stir at 60°C for 2
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hours to form the reactive acyl-imidazole intermediate.

Coupling: Add 4-Cyclopropyl-2-methylaniline (1.0 eq) directly to the reaction mixture.

Completion: Stir at 60°C for an additional 4–6 hours.

Isolation: The urea product often precipitates upon cooling or addition of water. Filter and

wash with ether.

Synthesis Workflow Diagram

Start: 4-Bromo-2-methylaniline

Add: Cyclopropylboronic acid
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Product: 4-Cyclopropyl-2-methylaniline
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Caption: Step-by-step synthesis workflow for generating the aniline intermediate.
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Safety & Handling
Toxicity: Anilines are generally toxic by inhalation, ingestion, and skin absorption. They may

cause methemoglobinemia.

Handling: Always handle in a fume hood wearing nitrile gloves and safety glasses.

Storage: Store under inert gas (Argon/Nitrogen) at 2–8°C to prevent oxidation (darkening of

color).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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